Quercetin 3-robinobioside
Description
Overview of Flavonoid Glycosides in Natural Product Chemistry
Flavonoid glycosides represent a vast and widely distributed class of secondary metabolites in the plant kingdom. uobasrah.edu.iq These compounds are characterized by a basic C6-C3-C6 skeleton, consisting of two phenyl rings (A and B) and a heterocyclic ring (C). nih.gov In flavonoid glycosides, this core structure, known as the aglycone, is attached to one or more sugar moieties. mdpi.com The process of glycosylation, the attachment of these sugar units, significantly enhances the solubility and stability of the flavonoid aglycone. mdpi.com
Flavonoids are broadly classified into several subclasses based on the structural features of the C ring, including flavones, flavonols, flavanones, isoflavones, and anthocyanins. uobasrah.edu.iqnih.gov Quercetin (B1663063) 3-O-robinobioside belongs to the flavonol subclass. ontosight.ai The nature and position of the attached sugar(s) further diversify this class of compounds, leading to a wide array of structures with varied biological properties. scispace.com These properties, including antioxidant, anti-inflammatory, and anticancer effects, make flavonoid glycosides a cornerstone of research in natural product chemistry and pharmacognosy. uobasrah.edu.iqwisdomlib.org
Significance of Quercetin Derivatives in Phytochemical and Biomedical Investigations
Quercetin, a prominent dietary flavonol, and its derivatives are the subject of extensive phytochemical and biomedical research due to their broad spectrum of pharmacological properties. taylorfrancis.comnih.gov These compounds are investigated for their potential roles in mitigating oxidative stress, inflammation, and viral infections, as well as their potential in cancer therapy. ontosight.aitaylorfrancis.com The biological activity of quercetin derivatives is intimately linked to their chemical structure, including the number and position of hydroxyl groups and the nature of attached substituents. biomedpharmajournal.org
Glycosylation, in particular, plays a crucial role in the bioavailability and bioactivity of quercetin. biomedpharmajournal.org The attachment of different sugar moieties can influence how the compound is absorbed, metabolized, and distributed throughout the body, thereby modulating its therapeutic efficacy. scispace.com Researchers are actively exploring how modifications to the quercetin backbone, such as the addition of specific sugar units, can enhance its pharmacological profile, leading to the development of novel therapeutic agents. researchgate.net The study of various quercetin glycosides helps in understanding structure-activity relationships and unlocks the potential for targeted biomedical applications. taylorfrancis.comnih.gov
Research Rationale for Comprehensive Study of Quercetin 3-O-robinobioside
The focused investigation of Quercetin 3-O-robinobioside is driven by its specific structural characteristics and promising, yet underexplored, biological potential. As a derivative of quercetin, it is endowed with the foundational health-promoting properties associated with this class of flavonoids. ontosight.ai However, the distinguishing feature of this compound is the presence of a robinobiose sugar moiety, a disaccharide composed of rhamnose and galactose, attached at the 3-O position. ontosight.aimdpi.com This specific glycosylation pattern differentiates it from more commonly studied quercetin glycosides like rutin (B1680289) (quercetin-3-O-rutinoside) and isoquercitrin (B50326) (quercetin-3-O-glucoside).
Preliminary research has identified Quercetin 3-O-robinobioside in various plant species, including Strychnos variabilis and Leonurus heterophyllus. uliege.bechemfaces.com Notably, studies have indicated its potential as an antioxidant and have demonstrated in-vitro inhibitory activity against certain cancer cell lines, such as human leukemia K562 cells. chemfaces.com This suggests that the unique robinobiose moiety may confer specific biological activities or potencies that differ from other quercetin derivatives. A comprehensive study is therefore warranted to fully elucidate its chemical properties, understand its mechanism of action, and explore its potential for development into a novel therapeutic agent. Its role as a defense compound in plants also makes it a subject of interest in botanical and biochemical studies. biosynth.com
Chemical and Physical Properties of Quercetin 3-O-robinobioside
| Property | Value | Source(s) |
| Molecular Formula | C27H30O16 | ontosight.ai |
| Molecular Weight | 610.52 g/mol | ontosight.ai |
| CAS Number | 52525-35-6 | medchemexpress.com |
| Appearance | Light yellow to yellow solid | nih.gov |
| Melting Point | 193 °C | biosynth.com |
Reported In-Vitro Biological Activity
| Cell Line | Activity | Finding | Source(s) |
| Leukemia K562 cells | Inhibitory activity | Exhibited in-vitro inhibitory activity. | chemfaces.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXIBQEEMLURG-IEBISRBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation of Quercetin 3 O Robinobioside
Botanical Sources and Distribution
Quercetin (B1663063) 3-O-robinobioside has been identified in a variety of plant species across different genera and families. Its presence is often localized to specific parts of the plant, such as the leaves or herbs.
Identification in Specific Plant Species and Genera:
Strychnos variabilis : The leaves of this plant have been identified as a source from which Quercetin 3-O-robinobioside can be isolated. medchemexpress.com
Callicarpa bodinieri Levl. : The herbs of this species are a known source of Quercetin 3-O-robinobioside. biocrick.com
Leonurus heterophyllus : This compound has been successfully separated and purified from Leonurus heterophyllus. Notably, this was the first time Quercetin 3-O-robinobioside was isolated from the Leonurus genus. chemfaces.com
Coccinia grandis : Extensive searches of available scientific literature did not yield specific reports identifying Quercetin 3-O-robinobioside in Coccinia grandis.
Ziziphus mauritiana : While the fruits and leaves of Ziziphus mauritiana are known to contain quercetin and other flavonoid glycosides like rutin (B1680289), the specific presence of Quercetin 3-O-robinobioside has not been explicitly reported in the available literature. jppres.compan.olsztyn.pl However, the related compound kaempferol (B1673270) 3-O-robinobioside has been found in the closely related species Ziziphus jujuba, suggesting the potential for robinobioside-linked flavonoids within the genus. researchgate.net
Further research has identified Quercetin 3-O-robinobioside in other plants, including Genipa americana (from the leaves), Quercus variabilis, Glycyrrhiza macedonica, and Fraxinus americana. medchemexpress.comnih.govnih.gov
Below is an interactive data table summarizing the botanical sources of Quercetin 3-O-robinobioside.
Botanical Sources of Quercetin 3-O-robinobioside| Plant Species | Genus | Family | Plant Part | Reference |
|---|---|---|---|---|
| Strychnos variabilis | Strychnos | Loganiaceae | Leaves | medchemexpress.com |
| Callicarpa bodinieri Levl. | Callicarpa | Lamiaceae | Herbs | biocrick.com |
| Leonurus heterophyllus | Leonurus | Lamiaceae | Whole Herb | chemfaces.com |
| Genipa americana | Genipa | Rubiaceae | Leaves | nih.gov |
| Quercus variabilis | Quercus | Fagaceae | Not Specified | medchemexpress.com |
| Glycyrrhiza macedonica | Glycyrrhiza | Fabaceae | Not Specified | nih.gov |
Prevalence in Edible Plants and Traditional Medicinal Flora
Quercetin 3-O-robinobioside is found in plants that are integral to traditional medicine systems. For instance, Leonurus heterophyllus (Chinese motherwort) is a well-known herb in traditional Chinese medicine. chemfaces.com The seeds of Ziziphus mauritiana are also used traditionally in many Asian countries for various purposes. nih.gov The presence of a diverse array of flavonoids, including quercetin glycosides, in these plants contributes to their historical use.
Extraction Methodologies
The extraction of Quercetin 3-O-robinobioside from plant matrices is the primary step for its isolation and study. This process involves liberating the compound from the plant cells using various techniques, which can be broadly categorized into conventional solvent-based methods and advanced technologies.
Solvent-Based Extraction Techniques
Conventional extraction of flavonoids like Quercetin 3-O-robinobioside relies heavily on the use of solvents. The choice of solvent is critical and is determined by the polarity of the target compound. nih.gov As a flavonoid glycoside, Quercetin 3-O-robinobioside is a polar molecule, making it soluble in polar solvents. imrpress.com
Commonly used solvents include:
Methanol (B129727) and Ethanol (B145695) : Alcohols, often mixed with water (e.g., aqueous-methanolic or 70% ethanol), are highly effective for extracting flavonoids. tbzmed.ac.irmdpi.com In some studies comparing different solvents for quercetin extraction, methanol proved to be the most efficient. tbzmed.ac.ir
Water : Hot water can be used, but its efficiency may be lower compared to alcohol-based solvents for certain flavonoids. tbzmed.ac.ir
Other Solvents : Acetone, ethyl acetate (B1210297), and chloroform (B151607) are also used, depending on the specific extraction strategy and the desired purity of the initial extract. biocrick.comscirp.org
Techniques such as maceration (soaking the plant material in a solvent) and Soxhlet extraction (a continuous extraction method) are widely employed. imrpress.commdpi.com
Advanced Extraction Technologies for Flavonoids
To improve efficiency and reduce the environmental impact of solvent-based methods, several advanced technologies have been developed for flavonoid extraction. These methods often result in higher yields, shorter extraction times, and lower solvent consumption.
Ultrasound-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing the release of flavonoids. tbzmed.ac.ir
Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant material, causing the plant cells to rupture due to increased internal pressure, thereby releasing the target compounds more efficiently.
Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures, which increases the solubility and diffusion rate of the flavonoids, leading to a more rapid and efficient extraction.
Supercritical Fluid Extraction (SFE) : This technique employs a supercritical fluid, most commonly CO₂, as the extraction solvent. By altering the temperature and pressure, the solvating power of the fluid can be fine-tuned to selectively extract specific compounds.
Comparison of Flavonoid Extraction Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Maceration/Soxhlet | Solvent diffusion and partitioning | Simple, low equipment cost | Time-consuming, large solvent volume, potential thermal degradation (Soxhlet) |
| Ultrasound-Assisted (UAE) | Acoustic cavitation disrupts cell walls | Faster, reduced solvent use, higher efficiency | Potential for free radical formation, equipment cost |
| Microwave-Assisted (MAE) | Microwave heating causes cell rupture | Very fast, reduced solvent use, high efficiency | Not suitable for thermolabile compounds, requires polar solvents |
| Pressurized Liquid (PLE) | High temperature and pressure increase solvent efficiency | Fast, low solvent use, automated | High initial equipment cost, not for thermolabile compounds |
Isolation and Purification Strategies
Following extraction, the crude plant extract contains a complex mixture of compounds. Therefore, multiple steps of isolation and purification are necessary to obtain pure Quercetin 3-O-robinobioside. Chromatographic techniques are central to this process.
A typical purification workflow involves:
Liquid-Liquid Partitioning : The crude extract is often partitioned between immiscible solvents (e.g., water and ethyl acetate or n-butanol) to separate compounds based on their polarity. Flavonoid glycosides typically concentrate in the more polar fractions like ethyl acetate or n-butanol. nih.gov
Column Chromatography (CC) : This is a fundamental technique for purification. The extract is passed through a column packed with a stationary phase.
Silica (B1680970) Gel : Widely used for separating compounds based on polarity. chemfaces.com
Macroporous Resins (e.g., HPD 100) : Used for initial cleanup and fractionation of crude extracts. chemfaces.com
Sephadex LH-20 : An alkylated dextran (B179266) gel used for size exclusion and partition chromatography, effective for separating flavonoids from other phenolics. chemfaces.com
Preparative Chromatography : For final purification, high-resolution techniques are employed.
Preparative High-Performance Liquid Chromatography (PHPLC/Prep-HPLC) : A high-resolution technique that allows for the isolation of highly pure compounds from complex mixtures. chemfaces.comjst.go.jp
High-Speed Counter-Current Chromatography (HSCCC) : A support-free liquid-liquid partition chromatography method that is gentle and avoids irreversible adsorption of the sample onto a solid support.
The purity of the isolated fractions is monitored throughout the process using analytical techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). nih.govd-nb.info
Summary of Isolation and Purification Techniques
| Technique | Stationary/Mobile Phase Principle | Purpose in Workflow |
|---|---|---|
| Liquid-Liquid Partitioning | Differential solubility in immiscible solvents | Initial fractionation of crude extract |
| Column Chromatography (Silica Gel) | Adsorption chromatography based on polarity | Coarse to fine separation of fractions |
| Column Chromatography (Sephadex LH-20) | Size exclusion and partition chromatography | Purification of phenolic/flavonoid fractions |
| Preparative HPLC (Prep-HPLC) | High-resolution liquid chromatography | Final purification to obtain high-purity compound |
| Thin-Layer Chromatography (TLC) | Analytical separation on a plate | Monitoring fraction purity and guiding separation |
Chromatographic Separation Techniques
The purification of Quercetin 3-O-robinobioside from plant extracts is predominantly achieved through various chromatographic methods. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. The choice and sequence of these techniques are critical for obtaining the compound at a high purity level.
Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of crude plant extracts. For the separation of flavonoids like Quercetin 3-O-robinobioside, common stationary phases include silica gel and macroporous resins. For instance, in the isolation from Leonurus heterophyllus, silica gel column chromatography was employed as a key purification step. imrpress.com Macroporous resins have also proven effective for the preliminary purification of similar quercetin glycosides by selectively adsorbing the flavonoid compounds from the aqueous extract, which can then be eluted with an organic solvent like ethanol. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for both the analysis and purification of flavonoids. imrpress.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, typically employing a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous solvent (frequently containing an acidifier like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile (B52724). This technique allows for high-resolution separation of closely related flavonoid structures.
Semi-Preparative HPLC: For obtaining higher quantities of the pure compound for structural elucidation and bioactivity studies, semi-preparative HPLC is used. This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. This was a crucial step in the purification of Quercetin 3-O-robinobioside from Leonurus heterophyllus.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used primarily to monitor the progress of separation during column chromatography and to assess the purity of the collected fractions. imrpress.com A sample is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system is used as the mobile phase. The separation is visualized under UV light or by using a staining reagent.
Sephadex LH-20 Chromatography: This technique utilizes a modified dextran gel (Sephadex LH-20) and is particularly effective for the purification of polyphenolic compounds. It separates molecules based on a combination of molecular sieving and adsorption effects. Elution is typically carried out with solvents like methanol. Sephadex LH-20 column chromatography is often used as a final polishing step to remove remaining impurities and has been successfully applied in the isolation of Quercetin 3-O-robinobioside and other related quercetin glycosides. nih.gov
| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |
|---|---|---|---|
| Column Chromatography (CC) | Silica Gel, Macroporous Resins | Solvent gradients (e.g., Chloroform-Methanol) | Initial fractionation of crude extract |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Gradient of acidified water and Methanol/Acetonitrile | Analysis and final purification |
| Thin-Layer Chromatography (TLC) | Silica Gel GF254 | Mixtures (e.g., Ethyl Acetate-Formic Acid-Water) | Monitoring separation and assessing fraction purity |
| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | Final purification of flavonoids |
Methods for Purity Assessment and Compound Characterization
Once isolated, the purity of Quercetin 3-O-robinobioside must be assessed, and its chemical structure must be unequivocally confirmed. This is accomplished using a combination of chromatographic and spectroscopic methods.
Purity Assessment: The purity of the isolated compound is typically determined by HPLC. A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram under different detection wavelengths. TLC can also provide a qualitative assessment of purity, where a pure compound should yield a single spot.
Compound Characterization: The definitive identification of Quercetin 3-O-robinobioside involves several spectroscopic techniques that provide detailed information about its molecular structure.
Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common method used for flavonoids. In ESI-MS analysis, Quercetin 3-O-robinobioside (molecular formula C27H30O16, molecular weight 610.52 g/mol ) typically shows a protonated molecule [M+H]+ at m/z 611. nih.gov Tandem MS (MS/MS) experiments are used to fragment the molecule, providing structural information. A characteristic fragmentation involves the loss of the robinobioside sugar moiety (308 Da), resulting in a major fragment ion corresponding to the quercetin aglycone at m/z 303. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete structure of a molecule. Both ¹H-NMR and ¹³C-NMR are used. ¹H-NMR provides information about the number, environment, and connectivity of protons, allowing for the identification of the aromatic protons of the quercetin skeleton and the protons of the two sugar units (rhamnose and galactose) that constitute robinobiose. ¹³C-NMR provides information about the carbon framework of the molecule. The specific chemical shifts and coupling constants confirm the nature of the sugars, their linkage to each other, and the attachment point of the disaccharide to the quercetin aglycone at the 3-hydroxyl position.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Flavonoids exhibit characteristic UV-Vis absorption spectra due to their conjugated aromatic system. The spectrum of quercetin and its glycosides in methanol typically shows two major absorption bands. For quercetin glycosylated at the 3-position, these bands are commonly observed in the ranges of 250–270 nm (Band II) and 350–390 nm (Band I). ptfarm.pljocpr.com The exact position of these peaks can provide clues about the glycosylation pattern.
| Technique | Parameter | Observed Data/Information |
|---|---|---|
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z 611.159 |
| Tandem MS (MS/MS) | Major Fragment Ion | m/z 303.051 (corresponding to Quercetin aglycone) |
| ¹H-NMR | Key Signals | Signals for quercetin aromatic protons and sugar protons of robinobiose |
| ¹³C-NMR | Key Signals | Signals for quercetin carbon skeleton and sugar carbons |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Band I (~350-390 nm) and Band II (~250-270 nm) |
Biosynthesis and Structural Modification Pathways of Quercetin Glycosides
Flavonoid Biosynthesis within Plant Systems
Flavonoids, including the quercetin (B1663063) aglycone, are synthesized in plants through the phenylpropanoid pathway, which utilizes precursors from the shikimate pathway. wikipedia.orgfrontiersin.org This metabolic network is responsible for a wide array of plant secondary metabolites. groenkennisnet.nl
The biosynthesis begins with the shikimate pathway, a seven-step metabolic route that converts simple carbohydrate precursors into aromatic amino acids. researchgate.netresearchgate.net The end product of this pathway, chorismic acid, is a crucial branch-point intermediate that leads to the formation of phenylalanine. researchgate.netmdpi.com
Phenylalanine serves as the primary precursor for the phenylpropanoid pathway. nih.gov This pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of phenylalanine to trans-cinnamic acid. nih.gov Subsequently, two key enzymes, cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), convert trans-cinnamic acid into p-coumaroyl-CoA. mdpi.comnih.gov This molecule is the entry point into the specific flavonoid biosynthesis branch. nih.gov
The formation of the flavonol aglycone, quercetin, from p-coumaroyl-CoA involves a series of sequential enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton. nih.gov
Chalcone (B49325) Synthesis : The first committed step is catalyzed by chalcone synthase (CHS). This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govmdpi.com
Isomerization to Flavanone (B1672756) : Naringenin chalcone is then rapidly isomerized by chalcone isomerase (CHI) to produce the flavanone naringenin. groenkennisnet.nlmdpi.com Naringenin represents a central intermediate from which various flavonoid subclasses are derived. nih.gov
Hydroxylation to Dihydroflavonol : The flavanone naringenin is converted into the dihydroflavonol, dihydrokaempferol (B1209521), by the action of flavanone 3-hydroxylase (F3H). mdpi.comoup.com
B-ring Hydroxylation : To form the precursor for quercetin, the B-ring of dihydrokaempferol must be hydroxylated at the 3' position. This reaction is catalyzed by flavonoid 3'-hydroxylase (F3'H), yielding dihydroquercetin. groenkennisnet.nloup.com
Formation of Flavonol : Finally, flavonol synthase (FLS) introduces a double bond into the C-ring of dihydroquercetin, converting it to the flavonol aglycone, quercetin. frontiersin.org
The table below summarizes the key enzymes involved in the synthesis of the quercetin aglycone.
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to trans-cinnamic acid. |
| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |
| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol. |
| Flavonoid 3'-hydroxylase | F3'H | Converts dihydrokaempferol to dihydroquercetin. |
| Flavonol synthase | FLS | Converts dihydroquercetin to quercetin. |
Glycosylation Mechanisms in Quercetin 3-O-robinobioside Formation
Glycosylation is a crucial modification that enhances the stability and solubility of flavonoid aglycones. frontiersin.org The attachment of sugar moieties is catalyzed by a specific class of enzymes using activated sugar donors.
The glycosylation of quercetin is mediated by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to a specific hydroxyl group on the flavonoid backbone. nih.gov The diversity and specificity of UGTs are responsible for the vast array of flavonoid glycosides found in nature. nih.gov
The formation of Quercetin 3-O-robinobioside involves the attachment of a robinobiose disaccharide (composed of rhamnose and galactose) to the hydroxyl group at the C-3 position of the quercetin aglycone. This process is highly regioselective, meaning the sugar is attached at a specific position. This specificity is determined by the unique protein structure and active site of the particular UGT enzyme(s) involved. nih.gov The synthesis of a disaccharide conjugate like robinobioside typically occurs through a sequential process involving two distinct UGTs. First, a primary UGT attaches the first sugar (e.g., galactose) to the quercetin aglycone. Subsequently, a second UGT, specific for the inter-sugar linkage, attaches the second sugar (e.g., rhamnose) to the first sugar.
The sugar donors for glycosylation are activated nucleotide sugars, most commonly uridine diphosphate (B83284) (UDP) sugars. Plants synthesize a variety of these sugar donors from the central precursor, UDP-D-glucose. nih.gov
The biosynthesis of the nucleotide sugars required for robinobiose formation proceeds as follows:
UDP-D-galactose : This is formed from UDP-D-glucose through the action of the enzyme UDP-D-glucose 4-epimerase (UGE). nih.gov
UDP-L-rhamnose : The synthesis of this sugar is more complex and starts with UDP-D-glucose, which is converted to UDP-L-rhamnose through a series of enzymatic steps. nih.gov
The glycosylation process does not involve a pre-formed "UDP-robinobiose." Instead, two separate UGTs utilize their respective nucleotide sugar donors sequentially. A galactosyltransferase would first use UDP-D-galactose to form quercetin 3-O-galactoside. Then, a rhamnosyltransferase would use UDP-L-rhamnose to attach rhamnose to the galactose moiety, completing the formation of Quercetin 3-O-robinobioside.
Biotransformation and Synthetic Approaches for Quercetin Glycosides
Beyond natural plant biosynthesis, quercetin glycosides can be produced through biotransformation and chemical synthesis, allowing for the creation of novel derivatives and increased yields. sioc-journal.cn
Biotransformation utilizes microorganisms or their isolated enzymes to perform specific chemical modifications. Various bacteria and fungi have been shown to effectively glycosylate quercetin at different positions. For instance, Streptomyces rimosus has been used to convert quercetin into its 7-O-glucuronide, while Cunninghamella elegans can produce quercetin 3-O-glucopyranoside. nih.govresearchgate.net This approach offers a "green chemistry" alternative for generating diverse glycosides by leveraging the catalytic machinery of microbes. researchgate.net Engineered microorganisms with modified nucleotide sugar pathways can also be used to synthesize flavonoids with unique sugar attachments not typically found in plants. nih.gov
Chemical synthesis provides another route to quercetin glycosides and their derivatives. This involves protecting the various hydroxyl groups on the quercetin aglycone and then selectively adding the desired sugar moieties. While powerful, this method can require multiple complex steps of protection and deprotection. longdom.org Synthetic approaches are also used to create derivatives with modified properties, such as acylated quercetin glycosides, which can exhibit improved bioavailability. researchgate.net
Engineered Microbial Systems for Glycosylation (e.g., Escherichia coli)
Escherichia coli has emerged as a versatile microbial host for the biosynthesis of flavonoid glycosides due to its rapid growth, well-understood genetics, and amenability to metabolic engineering. By introducing and overexpressing specific genes, particularly those for uridine diphosphate-dependent glycosyltransferases (UGTs) and enzymes for nucleotide sugar biosynthesis, E. coli can be transformed into a cellular factory for producing a wide array of quercetin glycosides.
Metabolic engineering strategies often focus on enhancing the intracellular pool of required sugar donors (UDP-sugars). For instance, to produce quercetin-3-O-glucuronide, the gene for UDP-glucose dehydrogenase (ugd) was overexpressed in E. coli to increase the supply of UDP-glucuronic acid. Similarly, for the production of quercetin 3-O-galactoside (hyperoside) and quercetin 3-O-rhamnoside (quercitrin), the expression of enzymes that interconvert UDP-glucose into UDP-galactose and UDP-rhamnose is crucial.
Engineered E. coli systems can produce not only naturally occurring glycosides but also novel or "unnatural" derivatives. By introducing a gene from Actinobacillus actinomycetemcomitans that synthesizes the nucleotide sugar dTDP-6-deoxytalose, and screening for a suitable UGT, researchers successfully produced quercetin 3-O-(6-deoxytalose), a compound not typically found in nature. Further engineering of the nucleotide biosynthetic pathway in the E. coli host increased the production of this novel glycoside approximately seven-fold. These biotransformation approaches using engineered microbes offer a powerful platform for generating diverse quercetin glycosides.
| Quercetin Glycoside Produced | Engineering Strategy | Host Strain | Titer/Yield | Reference |
|---|---|---|---|---|
| Quercetin 3-O-glucoside (Isoquercitrin) | Expression of UGT73B3; deletion of phosphoglucose (B3042753) isomerase gene (pgi) | E. coli MEC367 (MG1655 Δpgi) | 3.9 g/L | |
| Quercetin 3-O-galactoside (Hyperoside) | Overexpression of galE (UDP-glucose epimerase) and a flavonol galactosyltransferase (F3GT) | Engineered E. coli W | 0.94 g/L | |
| Quercetin 3-O-rhamnoside (Quercitrin) | Overexpression of MUM4 (UDP-rhamnose synthase) and a rhamnosyltransferase (RhaGT) | Engineered E. coli W | 1.12 g/L | |
| Quercetin 3-O-glucuronide | Overexpression of UDP-glucose dehydrogenase (ugd) and a specific UGT | Engineered E. coli | 687 mg/L | |
| Quercetin 3-O-(6-deoxytalose) | Introduction of tll gene for dTDP-6-deoxytalose synthesis and screening of UGTs | Engineered E. coli | ~98 mg/L |
Stepwise Enzymatic Synthesis of Quercetin Bisglycosides
The synthesis of complex bisglycosides, which feature two sugar molecules attached to the quercetin core, presents additional challenges due to the need for precise control over the glycosylation at two different positions. Stepwise enzymatic synthesis using engineered microbial cells offers a solution to this problem. This approach involves two or more sequential biotransformation steps, often using different engineered E. coli strains, to add sugars one at a time.
This method is particularly useful when a single-cell system results in low yields or the formation of undesirable byproducts. For example, the synthesis of quercetin 3-O-glucuronic acid 7-O-rhamnoside was achieved in a two-step process. In the first step, an engineered E. coli strain expressing a specific UGT and genes for UDP-glucuronic acid synthesis was used to convert quercetin into quercetin 3-O-glucuronic acid. In the second step, the product from the first reaction was introduced to a second engineered E. coli strain designed for rhamnosylation, which attached a rhamnose sugar to the 7-OH position, yielding the final bisglycoside. A similar stepwise strategy was employed to produce quercetin 3-O-arabinose 7-O-rhamnoside. This sequential approach allows for the regioselective synthesis of complex glycosides that are difficult to produce in a single step or through chemical methods.
| Final Product | Step 1: Intermediate Product | Step 2: Final Glycosylation | Final Titer | Reference |
|---|---|---|---|---|
| Quercetin 3-O-glucuronic acid 7-O-rhamnoside | Quercetin 3-O-glucuronic acid | Rhamnosylation at 7-OH position | 44.8 mg/L | |
| Quercetin 3-O-arabinose 7-O-rhamnoside | Quercetin 3-O-arabinose | Rhamnosylation at 7-OH position | 45.1 mg/L |
Chemical Synthesis Strategies of Quercetin Glycosides
While biotechnological methods are powerful, chemical synthesis remains a fundamental approach for creating quercetin glycosides. However, the chemical synthesis of these compounds is challenging due to the presence of five hydroxyl groups on the quercetin molecule, which have similar reactivity. Achieving regioselectivity—the ability to add a sugar to a specific hydroxyl group—is a major hurdle and often requires complex protection-deprotection strategies.
Despite these difficulties, various chemical strategies have been developed. For example, the stereoselective synthesis of quercetin 3-O-glycosides of 2-amino-2-deoxy-D-glucose has been achieved using phase transfer catalytic conditions. Another approach involves starting with a readily available natural glycoside like rutin (B1680289) (quercetin-3-O-rutinoside) and chemically modifying it. For instance, quercetin 3-O-β-D-glucuronide was synthesized from rutin by first protecting the other hydroxyl groups, then hydrolyzing the rutinoside residue, followed by glycosylation at the free 3-hydroxyl position. These methods, while often intricate, provide a route to specific quercetin glycosides that may not be accessible through enzymatic or microbial synthesis.
Analytical Quantification and Characterization of Quercetin 3 O Robinobioside
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are fundamental for determining the molecular structure of Quercetin (B1663063) 3-O-robinobioside. Techniques such as NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy each provide unique information that, when combined, confirms the compound's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Quercetin 3-O-robinobioside displays characteristic signals for the quercetin aglycone and the two sugar moieties of robinobiose (rhamnose and galactose). The aromatic protons of the quercetin backbone typically appear in distinct regions. Protons H-6 and H-8 on the A-ring show meta-coupling and resonate at approximately δ 6.2-6.4 ppm. The protons of the B-ring (H-2', H-5', and H-6') form an ABX system and appear further downfield, typically between δ 6.8 and 7.7 ppm. thermofisher.com The anomeric protons of the sugar units are particularly diagnostic, with their chemical shifts and coupling constants indicating the nature of the sugar and the stereochemistry of the glycosidic linkage. The anomeric proton of the inner galactose is expected around δ 5.3-5.5 ppm, while the anomeric proton of the terminal rhamnose appears at a higher field, around δ 4.4-4.5 ppm. A characteristic doublet for the rhamnose methyl group is also observed at approximately δ 1.1-1.2 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, showing signals for all 27 carbon atoms in the molecule. The carbonyl carbon (C-4) of the quercetin moiety is the most deshielded, resonating around δ 177 ppm. researchgate.net The carbons of the aromatic rings appear between δ 90 and 165 ppm. The attachment of the robinobioside at the C-3 position significantly influences the chemical shift of C-3 and adjacent carbons (C-2 and C-4) compared to the free quercetin aglycone. The sugar carbons resonate in the range of δ 60-105 ppm, with the anomeric carbons (C-1'' of galactose and C-1''' of rhamnose) being particularly informative.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quercetin Glycosides (in DMSO-d₆) Note: Specific data for Quercetin 3-O-robinobioside is sparse in the literature; this table is representative of the quercetin moiety and typical sugar signals based on related structures like Quercetin-3-O-glucoside.
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |
|---|---|---|
| 2 | 156.4 | - |
| 3 | 133.5 | - |
| 4 | 177.6 | - |
| 5 | 161.3 | 12.6 (s) |
| 6 | 98.8 | 6.20 (d, J=2.0 Hz) |
| 8 | 93.7 | 6.40 (d, J=2.0 Hz) |
| 1' | 121.2 | - |
| 2' | 115.3 | 7.57 (d, J=2.1 Hz) |
| 5' | 116.2 | 6.84 (d, J=8.5 Hz) |
| 6' | 121.7 | 7.58 (dd, J=8.1, 2.1 Hz) |
| Gal-1'' | ~101-104 | ~5.4 (d) |
| Rha-1''' | ~100-102 | ~4.5 (d) |
| Rha-6''' | ~17.8 | ~1.1 (d) |
Mass spectrometry is indispensable for determining the molecular weight and formula of Quercetin 3-O-robinobioside. HRESI-MS provides high-accuracy mass measurements, allowing for the unambiguous determination of the elemental composition. nih.gov
The compound has a molecular formula of C₂₇H₃₀O₁₆ and a molecular weight of 610.5 g/mol . nih.gov In positive ion mode ESI-MS, it is typically detected as the protonated molecule [M+H]⁺ at m/z 611.159. nih.gov Tandem MS (MS/MS) experiments on this precursor ion are used to confirm the structure. The fragmentation pattern involves the sequential loss of the sugar units. A primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the robinobioside moiety (308 Da), producing the quercetin aglycone fragment ion at m/z 303.05. nih.gov Further fragmentation of the aglycone can occur via retro-Diels-Alder (RDA) reactions, yielding characteristic product ions. scispace.com
Table 2: HRESI-MS Data for Quercetin 3-O-robinobioside
| Ion Type | Observed m/z | Formula | Interpretation |
|---|---|---|---|
| [M+H]⁺ | 611.159 | C₂₇H₃₁O₁₆⁺ | Protonated molecule |
| [M-Rha+H]⁺ | 465.101 | C₂₁H₂₁O₁₂⁺ | Loss of terminal rhamnose |
| [M-Robinobiose+H]⁺ | 303.051 | C₁₅H₁₁O₇⁺ | Quercetin aglycone (loss of robinobiose) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Quercetin 3-O-robinobioside shows characteristic absorption bands for its various structural components. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibrations from the numerous hydroxyl groups on both the quercetin and sugar moieties. ptfarm.pl The stretching vibration of the C=O group (ketone) in the C-ring of the flavonoid appears as a strong absorption band around 1650-1660 cm⁻¹. ptfarm.pl Absorptions between 1610 and 1450 cm⁻¹ are attributed to C=C stretching vibrations within the aromatic rings. ptfarm.pl The C-O stretching vibrations from the glycosidic bond, alcohols, and ether linkages produce a complex series of bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for Quercetin 3-O-robinobioside
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 (broad) | O-H stretch | Phenolic and alcoholic -OH |
| 3000 - 2850 | C-H stretch | Aromatic and aliphatic C-H |
| 1660 - 1650 | C=O stretch | γ-pyrone carbonyl |
| 1610 - 1450 | C=C stretch | Aromatic rings |
| 1200 - 1000 | C-O stretch | Glycosidic bond, ethers, alcohols |
UV-Vis spectrophotometry is a standard technique for detecting and quantifying flavonoids. The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm). ufpa.br Band I corresponds to the electron transitions in the B-ring cinnamoyl system, while Band II arises from the A-ring benzoyl system. ufpa.br For Quercetin 3-O-robinobioside, dissolved in a solvent like methanol (B129727), the spectrum is very similar to that of other quercetin-3-glycosides. Band I typically shows a maximum (λmax) around 350-360 nm, and Band II has its maximum around 255-260 nm. jchr.org The glycosylation at the 3-position causes a hypsochromic (blue) shift in Band I compared to the quercetin aglycone, which absorbs at a longer wavelength (around 370 nm). ufpa.brjchr.org
Table 4: UV-Vis Absorption Maxima for Quercetin 3-O-robinobioside in Methanol
| Absorption Band | Approximate λmax (nm) | Associated Electronic Transition |
|---|---|---|
| Band I | ~355 | B-ring (cinnamoyl system) |
| Band II | ~257 | A-ring (benzoyl system) |
Chromatographic Quantification Methods
Chromatographic techniques are essential for separating Quercetin 3-O-robinobioside from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of flavonoid glycosides. Reversed-phase columns, such as C18, are typically employed for separation. phcogj.com
HPLC-UV: This is the most common configuration for quantification. The separation is achieved using a gradient elution with a mobile phase typically consisting of acidified water (using formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. phcogj.com Detection is performed using a UV-Vis or Diode-Array Detector (DAD) set at the λmax of Band I (~355 nm) or Band II (~257 nm) for optimal sensitivity and selectivity. phytojournal.com Quantification is based on a calibration curve constructed from authentic standards. phcogj.com
HPLC-MS: Coupling HPLC with a mass spectrometer provides higher selectivity and confirmation of the peak identity based on its mass-to-charge ratio. This is particularly useful for analyzing complex matrices where chromatographic co-elution might occur. The MS can be operated in selected ion monitoring (SIM) mode to quantify the specific m/z of Quercetin 3-O-robinobioside (e.g., m/z 611 in positive mode), leading to very low detection limits.
UPLC-QTOF-MS/MS: Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it becomes a powerful tool for both quantification and structural confirmation. The QTOF analyzer provides high-resolution mass data for both the precursor and fragment ions, confirming the elemental composition and aiding in the structural elucidation of unknown compounds in a sample, while simultaneously quantifying the target analyte. researchgate.net
Table 5: Typical Chromatographic Conditions for Quercetin 3-O-robinobioside Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.5 mL/min (UPLC) |
| Detection (UV) | ~257 nm or ~355 nm |
| Detection (MS) | ESI in positive or negative mode; MRM/SIM for m/z 611 [M+H]⁺ or 609 [M-H]⁻ |
Method Validation Parameters
The validation of analytical methods is essential to ensure the reliability and accuracy of quantitative data. For the quantification of Quercetin 3-O-robinobioside, typically using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), several key parameters must be rigorously evaluated. While specific validation data for Quercetin 3-O-robinobioside is not extensively documented in publicly available literature, the validation parameters for the closely related parent molecule, Quercetin, and its other glycosides provide a strong and relevant framework. These parameters are established in accordance with guidelines from the International Council for Harmonisation (ICH).
Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. In the context of plant extracts, this means achieving a clear separation of the Quercetin 3-O-robinobioside peak from other structurally similar flavonoids, such as kaempferol (B1673270) glycosides or other quercetin derivatives. Method development for flavonoids often involves optimizing the mobile phase composition, pH, and column type to ensure baseline separation and peak purity. For instance, a validated HPLC-DAD method for quercetin and related flavonoids demonstrated good selectivity by achieving clear separation of the compounds, which is indicative of the method's accuracy, precision, and linearity.
Linearity: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the peak area against a series of known concentrations of a standard. For quercetin and its glycosides, linearity is typically established over a wide concentration range with a high correlation coefficient (R² > 0.999) indicating a strong linear relationship. For example, a validated HPLC method for quercetin demonstrated linearity in the range of 5-25 μg/mL. nih.gov Another study on a different quercetin glycoside, quercetin-3-O-glucuronide, also showed excellent linearity. nih.gov
Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For analytical methods quantifying flavonoids, the RSD values for both intra-day and inter-day precision are expected to be below 2%, indicating a high degree of precision. nano-ntp.com For instance, a study on quercetin quantification showed intra- and inter-day precision with RSDs lower than 2%. scielo.br
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered. High recovery rates, typically between 98% and 102%, indicate the accuracy of the method. For quercetin, mean recovery values have been reported in the range of 97.73% to 98.89%. plantarchives.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values are crucial for determining the sensitivity of the method. For quercetin, LOD and LOQ values determined by HPLC have been reported to be in the ranges of 0.046-0.570 μg/mL and 0.14-0.500 μg/mL, respectively, depending on the specific method and detection system used. plantarchives.orgmdpi.com
Recovery: Recovery experiments are performed to determine the accuracy of an analytical method. This involves adding a known amount of the standard to a sample and then analyzing the sample to see how much of the standard is recovered. For the analysis of quercetin and its glycosides in plant extracts, recovery values are typically expected to be within the range of 95-105%. A study on quercetin-3-O-glucuronide reported a mean recovery rate of 102.6%. nih.gov
Table 1: Representative Method Validation Parameters for Quercetin and its Glycosides
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95% - 105% |
| LOD (μg/mL) | 0.04 - 0.6 |
| LOQ (μg/mL) | 0.14 - 2.0 |
Advanced Analytical Techniques
The complexity of plant extracts necessitates the use of advanced analytical techniques for the unambiguous identification and comprehensive profiling of compounds like Quercetin 3-O-robinobioside.
LC-MS/MS Based Molecular Networking Approaches
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures. When combined with molecular networking, it becomes a formidable tool for the dereplication and identification of known and unknown natural products. Molecular networking organizes MS/MS data based on spectral similarity, clustering compounds with similar fragmentation patterns into networks.
In a study on the leaves of Casearia arborea, a molecular family of flavonoid-3-O-glycosides was annotated using a molecular networking approach on the Global Natural Product Social (GNPS) platform. researchgate.net This approach successfully identified Quercetin 3-O-robinobioside within the complex plant extract. researchgate.net The identification is based on the characteristic fragmentation pattern of the molecule in the MS/MS spectrum. The precursor ion [M-H]⁻ at m/z 609.146 fragments to produce a prominent ion at m/z 300.027, corresponding to the loss of the robinobioside sugar moiety and the formation of the quercetin aglycone anion. nih.gov This specific fragmentation is a key identifier for quercetin glycosides and allows for their annotation within a molecular network.
Metabolomics and Fingerprinting in Complex Plant Extracts
Metabolomics aims to provide a comprehensive qualitative and quantitative profile of all metabolites in a biological system. In the context of plant analysis, this is often referred to as metabolic fingerprinting. This approach provides a characteristic chemical signature of a plant extract, which can be used for quality control, authentication, and chemotaxonomic studies.
Techniques like HPLC, Ultra-High-Performance Liquid Chromatography (UHPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to generate these fingerprints. For the analysis of flavonoids, including Quercetin 3-O-robinobioside, reversed-phase HPLC or UHPLC coupled with DAD and/or MS detection is commonly used. The resulting chromatogram, with its pattern of peaks each corresponding to a different compound, serves as the "fingerprint" of the extract.
The presence and relative abundance of Quercetin 3-O-robinobioside, along with other related flavonoids like rutin (B1680289) (quercetin-3-O-rutinoside) and kaempferol-3-O-robinobioside, have been used to characterize and differentiate plant extracts. rjptonline.org For example, the flavonoid profile, including Quercetin 3-O-robinobioside, has been characterized in the leaves of soybean cultivars. researchgate.net These fingerprinting approaches, combined with chemometric data analysis, allow for the classification of plant samples based on their chemical composition and can be used to ensure the consistency and quality of herbal products.
Biological Activities and Molecular Mechanisms of Quercetin 3 O Robinobioside
Antioxidant Properties and Free Radical Scavenging Capabilities
Flavonoids, including quercetin (B1663063) and its glycosides, are well-regarded for their antioxidant properties. frontiersin.org Quercetin 3-O-robinobioside has been identified as a flavonol that exhibits antioxidant activities. targetmol.com The antioxidant capacity of quercetin derivatives is largely attributed to their chemical structure, which allows them to effectively neutralize harmful reactive oxygen species (ROS). mdpi.com
The primary antioxidant mechanism of quercetin and its derivatives is their ability to act as free radical scavengers. frontiersin.org The presence of multiple hydroxyl groups on the flavonoid structure enables the donation of hydrogen atoms to unstable free radicals, thereby neutralizing them and preventing them from causing cellular damage. mdpi.com This direct scavenging activity is effective against various ROS, including superoxide (B77818) radicals. ffhdj.com
Beyond direct scavenging, quercetin can modulate the body's endogenous antioxidant systems. It has been shown to regulate the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. mdpi.com By influencing the synthesis and activity of endogenous antioxidant enzymes, quercetin helps to maintain oxidative balance within cells. mdpi.com Furthermore, the structure of flavonoids like quercetin gives them the ability to chelate transition metal ions, such as iron and copper. This action prevents the metals from participating in Fenton reactions, which generate highly reactive hydroxyl radicals, thus inhibiting a key pathway of oxidative stress.
The antioxidant potential of Quercetin 3-O-robinobioside has been noted, although detailed comparative studies are less common than for its parent aglycone, quercetin. targetmol.com In vitro studies on quercetin demonstrate its potent capacity to scavenge superoxide radicals, with its effectiveness increasing with concentration. ffhdj.com Various assays are used to quantify the antioxidant and free radical scavenging capabilities of compounds like quercetin and its glycosides.
| Assay Type | Compound Tested | Observed Effect | Reference |
|---|---|---|---|
| General Antioxidant Properties | Quercetin 3-O-robinobioside | Exhibits antioxidant activities. | targetmol.com |
| Superoxide Radical Scavenging | Quercetin | Effective scavenger, with activity dependent on pH and concentration. | ffhdj.com |
| DPPH Radical Scavenging | Quercetin | Acts as a proton donor to neutralize DPPH radicals. | mdpi.com |
| Antioxidant Activity | Quercetin-3-O-glucoside (a similar glycoside) | Demonstrated significant antioxidant activity in vitro. | nih.gov |
Anti-inflammatory Effects
Quercetin and its derivatives are known to possess significant anti-inflammatory properties, acting on various cells involved in the immune response. mdpi.com These compounds can modulate inflammatory pathways and mediators, thereby reducing the inflammatory response. bohrium.comnih.gov
The anti-inflammatory effects of quercetin are mediated through the inhibition of key enzymes and signaling pathways. It can suppress the activity of cyclooxygenase (COX) and lipoxygenase, enzymes that produce inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.comnih.gov A primary mechanism of action is the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes. By inhibiting NF-κB, quercetin reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
Specific research has highlighted the immunomodulatory effects of Quercetin 3-O-robinobioside. A study investigating an isomeric mixture of Quercetin 3-O-rutinoside and Quercetin 3-O-robinobioside isolated from Millettia aboensis demonstrated a significant impact on cellular immunity. nih.gov The mixture was found to cause an in vitro upregulation of specific CD4+ T-lymphocytes. nih.gov Notably, these stimulated T-lymphocytes were predominantly interferon-gamma (IFNγ) releasing, with a stimulation of up to 43.7% observed at a concentration of 6.25 μg/mL. nih.gov This suggests a role in enhancing specific T-cell responses. The butanol fraction of the plant extract, from which the compounds were isolated, also led to the expression of other cytokines like IL-12 and IL-17A. nih.gov
| Parameter | Test Substance | Finding | Concentration | Reference |
|---|---|---|---|---|
| CD4+ T-lymphocyte Stimulation | Isomeric mixture of Quercetin-3-O-rutinoside and Quercetin-3-O-robinobioside | Up to 43.7% stimulation of IFNγ-releasing CD4+ T-lymphocytes. | 6.25 μg/mL | nih.gov |
| Cytokine Expression (by source fraction) | Butanol fraction of M. aboensis | Increased expression of IL-12, IL-17A, and IFN-γ. | Not specified | nih.gov |
Antiviral Activities
Quercetin and its derivatives have been investigated for their broad-spectrum antiviral effects against a variety of viruses. nih.govmdpi.com The mechanisms of action are diverse, often targeting multiple stages of the viral life cycle. mdpi.comnewrootsherbal.com
Molecular docking studies have specifically identified Quercetin 3-O-robinobioside as a phytochemical with the potential to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, a key enzyme for viral replication. nih.gov While many studies focus on the aglycone, the activity of glycosides is also significant. For example, another quercetin glycoside, Quercetin-3-O-α-L-rhamnopyranoside, has been shown to directly inhibit influenza virus replication and modulate the host cytokine response. nih.gov Similarly, Quercetin-3-β-O-D-glucoside has demonstrated antiviral activity against the Zika virus both in vitro and in vivo.
The general antiviral mechanisms of quercetin include inhibiting the early stages of viral entry into host cells, suppressing viral replication by targeting viral enzymes like polymerases and proteases, and reducing the inflammation associated with viral infections. nih.govnewrootsherbal.com
| Compound | Virus Target | Reported Activity / Mechanism | Study Type | Reference |
|---|---|---|---|---|
| Quercetin 3-O-robinobioside | SARS-CoV-2 | Potential inhibitor of the main protease (Mpro). | Molecular Docking Simulation | nih.gov |
| Quercetin (parent compound) | Influenza, Coronaviruses (MERS, SARS), Dengue, Zika, Ebola, HBV, EBV | Inhibits viral entry, inhibits RNA/genome replication, reduces inflammation. | In Vitro / In Vivo | newrootsherbal.com |
| Quercetin-3-O-α-L-rhamnopyranoside | Influenza A Virus | Inhibited virus replication and modulated cytokine expression. | In Vitro | nih.gov |
| Quercetin-3-β-O-D-glucoside | Zika Virus (ZIKV) | Exerted antiviral activity against ZIKV. | In Vitro / In Vivo (mice) |
Inhibition of Viral Replication and Entry Mechanisms
Currently, there is a significant lack of specific experimental research on the direct antiviral activities of Quercetin 3-O-robinobioside. While the broader flavonoid class, including quercetin and its other glycosides, has been a subject of interest for antiviral research, studies focusing solely on Quercetin 3-O-robinobioside are not available in the public domain. Computational studies, however, have begun to explore its potential. One such in silico study suggested that Quercetin 3-O-robinobioside, along with other phytochemicals, may have an inhibitory effect on the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. targetmol.com It is crucial to note that this is a result of a molecular docking simulation and has not been validated through in vitro or in vivo experimental studies. Therefore, the capacity of Quercetin 3-O-robinobioside to inhibit viral replication and entry remains a subject for future scientific investigation.
Specific Viral Targets (e.g., Proteases, Polymerases)
As an extension of the limited research on its general antiviral properties, there is a corresponding absence of detailed studies identifying the specific viral targets of Quercetin 3-O-robinobioside. The aforementioned computational study pointed to the main protease (Mpro) of SARS-CoV-2 as a potential target. targetmol.com However, without experimental validation, this remains a theoretical proposition. There is no available scientific literature that has experimentally investigated or confirmed the interaction of Quercetin 3-O-robinobioside with other specific viral targets such as polymerases or other proteases.
Anticancer and Antiproliferative Effects
The anticancer and antiproliferative properties of Quercetin 3-O-robinobioside have been preliminarily investigated, with some evidence suggesting its potential in inhibiting the growth of certain cancer cells.
Inhibition of Cancer Cell Growth (e.g., Leukemia K562 cells, Ovarian Cancer)
Research has indicated that Quercetin 3-O-robinobioside exhibits in-vitro inhibitory activities against human leukemia K562 cells. targetmol.com However, detailed studies quantifying this inhibitory effect or exploring its efficacy in other cancer cell lines, including ovarian cancer, are not currently available. The existing data is largely from preliminary screenings and requires further in-depth investigation to establish the broader anticancer potential of this compound.
Induction of Apoptosis and Cell Cycle Arrest
While the inhibition of K562 leukemia cell growth by Quercetin 3-O-robinobioside has been noted, the specific molecular mechanisms underlying this effect, such as the induction of apoptosis (programmed cell death) or the arrest of the cell cycle at specific phases, have not been elucidated in the scientific literature. targetmol.com Further research is necessary to determine if the antiproliferative activity of Quercetin 3-O-robinobioside is mediated through these crucial anticancer pathways.
Modulation of Cellular Signal Transduction Pathways (e.g., p53, EGFR, miR-21)
There is currently no available research that has investigated the effects of Quercetin 3-O-robinobioside on specific cellular signal transduction pathways that are often dysregulated in cancer, such as the p53 tumor suppressor pathway, the epidermal growth factor receptor (EGFR) signaling pathway, or the regulation of microRNAs like miR-21. Understanding the impact of this compound on these key signaling networks is essential for a comprehensive assessment of its anticancer potential and remains an open area for future research.
Neuroprotective Potential
At present, there is no scientific literature available that has investigated the neuroprotective potential of Quercetin 3-O-robinobioside. While the neuroprotective effects of the aglycone quercetin have been a subject of study, these findings cannot be directly extrapolated to its robinobioside glycoside. The specific effects of Quercetin 3-O-robinobioside on neuronal cells, its ability to mitigate neuroinflammation or oxidative stress in the nervous system, and its potential therapeutic role in neurodegenerative diseases are yet to be explored.
Data Table: Summary of Biological Activities of Quercetin 3-O-robinobioside
| Biological Activity | Finding | Level of Evidence |
| Antiviral | Potential inhibition of SARS-CoV-2 Mpro | In silico (Computational) |
| Anticancer | Inhibition of leukemia K562 cell growth | In vitro |
| Neuroprotection | No available data | - |
Protection against Oxidative Cell Death (e.g., Glutamate-induced)
Quercetin 3-O-robinobioside, a flavonoid glycoside, has been noted for its antioxidant properties. biocrick.comtargetmol.combiosynth.comchemfaces.com Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The mode of action for Quercetin 3-O-robinobioside involves the scavenging of these free radicals, which contributes to its antioxidant effects. biosynth.com This activity is a subject of interest in research for its potential to reduce oxidative stress. biosynth.com
While the general antioxidant activity of Quercetin 3-O-robinobioside is recognized, detailed scientific studies and specific data on its protective effects against glutamate-induced oxidative cell death are not extensively documented in publicly available research. Glutamate-induced excitotoxicity is a process where excessive stimulation by the neurotransmitter glutamate (B1630785) leads to neuronal damage and death, often involving oxidative stress. Although research has been conducted on the neuroprotective effects of the aglycone quercetin against glutamate toxicity, specific findings for Quercetin 3-O-robinobioside are limited. nih.govnih.govbohrium.comresearchgate.net
Modulation of Neuroprotective Signaling Pathways (e.g., Nrf2, HO-1, SIRT1)
Current scientific literature does not provide specific evidence detailing the direct modulation of the Nrf2, HO-1, or SIRT1 signaling pathways by Quercetin 3-O-robinobioside. Research into the broader category of flavonoids, including the aglycone quercetin, has shown interactions with these neuroprotective pathways. amegroups.orgmdpi.comnih.govnih.govmdpi.com For instance, quercetin has been found to activate the SIRT1/Nrf2/HO-1 signaling pathway, which plays a role in cellular defense against oxidative stress and inflammation. amegroups.orgnih.govnih.gov However, specific studies confirming that Quercetin 3-O-robinobioside independently and directly modulates these pathways are not available. The potential for this compound to have neuroprotective effects is an area of scientific interest. biosynth.com
Other Investigated Biological Activities
Contribution to Cardiovascular Health
Due to its recognized antioxidant and anti-inflammatory properties, Quercetin 3-O-robinobioside is a compound of interest in the area of cardiovascular health. biosynth.com The mechanisms through which flavonoids may contribute to cardiovascular health often involve reducing oxidative stress and inflammation, which are key factors in the development of cardiovascular diseases. mdpi.commdpi.com While the potential for Quercetin 3-O-robinobioside to offer cardiovascular benefits is acknowledged, specific in-vivo or clinical studies detailing its direct contributions to cardiovascular health are limited in the current scientific literature. The aglycone, quercetin, and other related glycosides have been more extensively studied in this regard. lifeextension.comfrontiersin.orgnih.gov
Anti-diabetic Effects (e.g., Alpha-Glucosidase Inhibition)
There is a lack of specific research on the anti-diabetic effects of Quercetin 3-O-robinobioside, particularly concerning its potential as an alpha-glucosidase inhibitor. Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help in managing blood glucose levels. Studies on other quercetin glycosides have shown varying degrees of alpha-glucosidase inhibitory activity. mdpi.commdpi.com For example, research on quercetin-3-O-glucoside (Q3G) indicated that it does inhibit alpha-glucosidase activity, although less effectively than the aglycone quercetin. mdpi.com However, direct evidence and data from studies focused on Quercetin 3-O-robinobioside are not currently available.
Skin-Whitening and Anti-aging Properties (e.g., Melanogenesis Inhibition, Collagenase/Elastase Inhibition)
Scientific investigation into the specific effects of Quercetin 3-O-robinobioside on skin health, particularly its potential for skin-whitening and anti-aging, is not well-documented. The inhibition of melanogenesis is a key mechanism for skin-whitening agents. mdpi.com Research on other quercetin derivatives has shown that the attachment of different sugar moieties can influence their ability to inhibit melanin (B1238610) formation. unmul.ac.id For instance, one study found that quercetin derivatives with a glycosyl moiety at the C-3 position had reduced ability to inhibit melanin formation compared to quercetin itself. unmul.ac.id
Similarly, the inhibition of collagenase and elastase, enzymes that break down collagen and elastin (B1584352) in the skin, is a target for anti-aging compounds. nih.gov While various plant extracts and flavonoids have been studied for their anti-collagenase and anti-elastase activities, specific data for Quercetin 3-O-robinobioside is not available in the current body of scientific literature. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Quercetin 3 O Robinobioside
Influence of Glycosylation on Biological Activity
Glycosylation, the attachment of sugar moieties to the quercetin (B1663063) backbone, is a primary determinant of the molecule's physicochemical properties and subsequent biological activity. This modification can alter solubility, stability, bioavailability, and interactions with cellular targets. researchgate.net Generally, while the quercetin aglycone exhibits potent activity in vitro, its glycosides often show modified, and sometimes improved, effects in vivo due to altered pharmacokinetics. mdpi.com
The sugar component of Quercetin 3-O-robinobioside is robinobiose, a disaccharide composed of α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranose. The presence of this bulky disaccharide at the C-3 position has a profound impact on the molecule's pharmacological profile compared to the parent quercetin aglycone.
The inclusion of a rhamnose unit, as seen in other quercetin glycosides like rutin (B1680289) (which contains a rhamnose-glucose disaccharide), markedly depresses absorption in the small intestine. nih.gov This is because glycosides containing rhamnose are often poor substrates for intestinal enzymes that are necessary for hydrolyzing the sugar off to allow the aglycone to be absorbed. nih.gov Similarly, the galactose unit, while being a component of some absorbable glycosides, is structurally different from glucose, which can be actively transported. The combination of rhamnose and galactose in the robinobiose moiety likely results in low bioavailability of the intact glycoside and a reliance on gut microbiota for hydrolysis before the quercetin aglycone can be absorbed. This can lead to a delayed onset of action and lower plasma concentrations of quercetin metabolites compared to more readily absorbed glycosides like isoquercitrin (B50326) (quercetin-3-O-glucoside). nih.gov
The biological activity of Quercetin 3-O-robinobioside is best understood in comparison to its aglycone and other common glycosides. The nature and size of the sugar moiety, as well as its point of attachment, create significant differences in efficacy.
Quercetin Aglycone: The aglycone is typically the most active form in in-vitro assays, particularly for antioxidant and anticancer activities. semanticscholar.org This high activity is attributed to its free hydroxyl groups, especially the 3-OH group and the 3',4'-catechol structure in the B-ring, and the planarity of the molecule which allows for electron delocalization. koreascience.krmdpi.com However, its low water solubility and poor bioavailability can limit its in-vivo effectiveness. mdpi.com
Rutin (Quercetin 3-O-rutinoside): As a disaccharide glycoside similar to Quercetin 3-O-robinobioside, rutin often serves as a useful comparison. Rutin generally shows lower antioxidant activity in vitro than quercetin. mdpi.com Its large rutinoside (rhamnose-glucose) sugar moiety hinders intestinal absorption, leading to lower bioavailability than quercetin itself or its simple glucosides. nih.govnih.gov
Isoquercitrin (Quercetin 3-O-glucoside) and Quercetin 3-O-Galactoside (Hyperoside): These monosaccharide glycosides are structurally similar, differing only in the stereochemistry of one hydroxyl group on the sugar. However, this small change has significant consequences. Isoquercitrin (containing glucose) is more readily absorbed than the aglycone, likely via glucose transporters in the intestine, leading to higher plasma concentrations of quercetin metabolites. nih.govnih.gov In contrast, hyperoside (B192233) (containing galactose) is absorbed less efficiently. nih.gov Studies have shown that hyperoside exhibits stronger antibacterial activity against certain spoilage bacteria than quercetin. nih.gov
Quercetin 3-O-Rhamnoside (Quercitrin): The presence of rhamnose at the C-3 position results in very poor absorption, with plasma concentrations of quercetin metabolites being undetectable in some rat studies after ingestion. nih.gov This suggests that the rhamnose component of the robinobiose in Quercetin 3-O-robinobioside is a major contributor to its likely low bioavailability.
| Compound | Sugar Moiety at C-3 | Relative Antioxidant Activity (in vitro) | Relative Bioavailability |
|---|---|---|---|
| Quercetin | None (Aglycone) | High | Low |
| Quercetin 3-O-robinobioside | Robinobiose (Rhamnose-Galactose) | Lower than Aglycone | Predicted to be very low |
| Rutin | Rutinoside (Rhamnose-Glucose) | Lower than Aglycone | Very Low nih.gov |
| Isoquercitrin | Glucose | Lower than Aglycone | High nih.gov |
| Hyperoside | Galactose | Lower than Aglycone | Low nih.gov |
| Quercitrin | Rhamnose | Lower than Aglycone | Very Low / Undetectable nih.gov |
The attachment of a sugar at the C-3 position is a common modification for flavonols. semanticscholar.orgnih.gov This specific regioselectivity has critical implications for the molecule's activity. The 3-OH group is one of the most important functional groups for the antioxidant activity of quercetin. nih.gov It participates in radical scavenging and its presence, along with the 2,3-double bond, contributes to the planarity and electron delocalization across the C-ring and B-ring. koreascience.kr
When the C-3 hydroxyl group is blocked by glycosylation, as in Quercetin 3-O-robinobioside, the molecule's primary mechanism of antioxidant action is altered. researchgate.net The ability to donate a hydrogen atom from this position is lost, generally leading to reduced radical scavenging capacity compared to the aglycone. nih.gov Furthermore, the bulky sugar group can interfere with the planarity between the B-ring and the rest of the molecule, which can further diminish antioxidant potential by hindering electron delocalization. koreascience.kr
Role of Hydroxyl Groups and Other Substituents on Activity
The biological activities of quercetin and its derivatives are intrinsically linked to the number and position of hydroxyl (-OH) groups on its flavonoid core. mdpi.com In Quercetin 3-O-robinobioside, while the 3-OH group is masked by the robinobiose sugar, the other four hydroxyl groups remain free and play a significant role in its residual activity.
The key structural features for the activity of the quercetin backbone are:
The 3',4'-dihydroxy (catechol) structure in the B-ring: This is a primary site for antioxidant activity and metal chelation. It is crucial for scavenging free radicals and is a major contributor to the anti-inflammatory and anticancer properties of the molecule. nih.gov This feature remains intact in Quercetin 3-O-robinobioside.
Modification of these hydroxyl groups, for instance through acetylation, has been shown to enhance intracellular absorption and persistence, leading to upregulated anticancer activity in some cell lines. nih.govmdpi.com This highlights that while the free hydroxyls are essential for intrinsic activity, derivatization can be a strategy to improve pharmacological properties like bioavailability. For Quercetin 3-O-robinobioside, its biological effects, such as its reported antioxidant and in-vitro anti-leukemia activities, are likely mediated by the remaining free hydroxyl groups, particularly the intact catechol structure in the B-ring. targetmol.combiocrick.com
Computational Approaches in SAR Elucidation
Computational methods are invaluable tools for predicting and explaining the structure-activity relationships of flavonoids like Quercetin 3-O-robinobioside, especially when experimental data is limited.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. rjptonline.org Docking studies on quercetin and its analogues have been used to explore their inhibitory potential against various enzymes and receptors, such as inducible nitric oxide synthase (iNOS), angiotensin-converting enzyme (ACE), and anti-apoptotic proteins like Bcl-2. biorxiv.orgnih.govsciforum.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the flavonoid's hydroxyl groups and amino acid residues in the target's active site. For Quercetin 3-O-robinobioside, docking could predict how the bulky sugar moiety might sterically hinder or facilitate binding to different protein targets compared to quercetin aglycone.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies on Quercetin 3-O-robinobioside are not widely available, this approach is broadly used for flavonoids to identify which structural descriptors (e.g., electronic properties, hydrophobicity, steric factors) are most important for a given activity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. um.ac.ir They have been used to study the stability of quercetin-protein complexes, confirming docking results and revealing the flexibility of the ligand in the binding pocket. biorxiv.orgnanobioletters.com MD simulations have also been crucial in understanding how glycosylation at the C-3 position affects the coplanarity of the quercetin backbone. koreascience.kr Such studies can demonstrate how the robinobiose group in Quercetin 3-O-robinobioside would influence the molecule's conformational flexibility and its interactions with the surrounding solvent and biological targets.
Pharmacokinetic and Pharmacodynamic Considerations for Quercetin Glycosides
Absorption, Distribution, Metabolism, and Excretion (ADME)
The journey of quercetin (B1663063) glycosides, including Quercetin 3-O-robinobioside, through the body is complex. Generally, the attached sugar group must be removed before the quercetin aglycone can pass through the intestinal wall and enter circulation. pan.olsztyn.pl After absorption, the quercetin aglycone undergoes extensive metabolism, primarily in the small intestine and liver, and is converted into various conjugates that can be distributed throughout the body before being excreted. nih.govucdavis.edu
The initial and rate-limiting step in the absorption of many flavonoid glycosides is the hydrolysis of the sugar moiety. This process can occur in either the small intestine or the colon, depending on the type of sugar attached.
In the small intestine, the brush border membrane contains enzymes capable of hydrolyzing certain glycosidic bonds. A key enzyme in this process is Lactase-phlorizin hydrolase (LPH). nih.govffcr.or.jp LPH has been shown to efficiently hydrolyze quercetin glucosides (quercetin attached to a glucose molecule), cleaving the sugar and allowing the resulting quercetin aglycone to be absorbed. researchgate.netnih.gov However, the activity of LPH is highly specific to the sugar moiety. Studies have demonstrated that quercetin glycosides with a rhamnose unit, such as rutin (B1680289) (quercetin-3-O-rutinoside), are poor substrates for LPH and are not significantly hydrolyzed in the small intestine. researchgate.netnih.gov
Given that Quercetin 3-O-robinobioside contains a robinobiose moiety (rhamnosyl-galactose), its hydrolysis by LPH in the small intestine is expected to be minimal. The presence of the rhamnose sugar likely prevents efficient enzymatic cleavage at this site, meaning the intact glycoside largely passes from the small intestine to the colon.
For glycosides that are not absorbed in the small intestine, the colon becomes the primary site of metabolism. The gut microbiota possess a vast and diverse array of enzymes, including β-glucosidases, rhamnosidases, and galactosidases, which are capable of cleaving the glycosidic bonds that are resistant to human digestive enzymes. researchgate.netnih.gov
Quercetin 3-O-robinobioside, upon reaching the colon, is subject to deglycosylation by these microbial enzymes. Bacterial strains such as Bacteroides and Lactobacillus have been identified as key players in the metabolism of quercetin glycosides. frontiersin.orgmdpi.com For example, Bacteroides uniformis can deglycosylate rutin to produce quercetin aglycone. frontiersin.org Similarly, various microbial species can break down complex glycosides, releasing the aglycone for absorption by the colonic epithelium or for further microbial metabolism. nih.gov This colonic metabolism also breaks down the quercetin aglycone itself into smaller phenolic acids, such as 3,4-dihydroxyphenylacetic acid and 4-hydroxybenzoic acid. mdpi.com
| Microbial Genus/Species | Metabolic Action on Quercetin/Glycosides | Reference |
|---|---|---|
| Bacteroides (e.g., B. uniformis, B. fragilis) | Deglycosylation of glycosides (e.g., rutin) to quercetin aglycone. | frontiersin.orgmdpi.com |
| Lactobacillus (e.g., L. plantarum, L. rhamnosus) | Degradation of quercetin glycosides and metabolism of the aglycone. | nih.govfrontiersin.org |
| Eubacterium (e.g., E. ramulus) | Transformation of quercetin into phenolic acids. | mdpi.com |
| Clostridium (e.g., C. perfringens) | Involved in the transformation of quercetin into its metabolites. | mdpi.com |
| Bifidobacterium | Can be enhanced by some quercetin glycosides, contributing to gut health. | researchgate.netfrontiersin.org |
Once the quercetin aglycone is absorbed, either in the small intestine or the colon, it does not typically circulate in its free form. It undergoes rapid and extensive phase II metabolism. nih.gov This biotransformation occurs in the enterocytes (intestinal cells) and subsequently in the liver. The primary metabolic pathways are glucuronidation, sulfation, and methylation. ucdavis.eduresearchgate.net
The most commonly identified metabolites of quercetin in human plasma are conjugates such as quercetin-3-glucuronide, quercetin-3'-sulfate, and methylated forms like isorhamnetin-3-glucuronide. nih.govresearchgate.net Regardless of the original dietary form of the quercetin glycoside, these conjugated metabolites are the predominant forms found in systemic circulation. nih.gov Therefore, after the microbial deglycosylation of Quercetin 3-O-robinobioside in the colon and subsequent absorption of the aglycone, it is expected to be converted into these same glucuronidated and sulfated metabolites.
Bioavailability Challenges and Enhancement Strategies for Quercetin Derivatives
The type of sugar moiety is a critical factor. As shown in comparative studies, quercetin glucosides, which are hydrolyzed in the small intestine, exhibit significantly higher and faster absorption compared to quercetin rutinoside (rutin), which must pass to the colon for microbial hydrolysis. pan.olsztyn.plnih.gov For instance, the peak plasma concentration of quercetin from onion (rich in glucosides) is reached much faster and is substantially higher than that from rutin. nih.gov
Since Quercetin 3-O-robinobioside contains rhamnose, its pharmacokinetic profile is expected to resemble that of rutin, characterized by slower absorption and lower peak plasma concentrations, as its biotransformation depends on the slower transit to the colon and the metabolic activity of the gut microbiota.
| Quercetin Source | Predominant Glycoside Type | Site of Hydrolysis | Time to Peak Plasma Conc. (tmax) | Relative Bioavailability | Reference |
|---|---|---|---|---|---|
| Onion Powder | Glucosides | Small Intestine | ~2.0 hours | High | ucdavis.edu |
| Apple Peel Powder | Galactosides, Rhamnosides, etc. | Small Intestine/Colon | ~2.9 hours | Low | ucdavis.edu |
| Rutin (isolated) | Rutinoside (Rhamnose-Glucose) | Colon | ~7.0 hours | Low | nih.gov |
| Quercetin 3-O-robinobioside (Predicted) | Robinobioside (Rhamnose-Galactose) | Colon | Slow (similar to Rutin) | Low (similar to Rutin) | examine.comnih.gov |
Strategies to enhance the bioavailability of quercetin derivatives often focus on formulations that improve solubility or facilitate absorption, such as encapsulation in liposomes or nanoparticles. mdpi.com However, for glycosides like Quercetin 3-O-robinobioside, strategies would need to consider the crucial role of microbial metabolism.
Pharmacodynamic Studies and In Vivo Efficacy Assessments
Research on the specific in vivo efficacy of isolated Quercetin 3-O-robinobioside is limited. However, some studies provide insights into its potential biological activities.
In an in vivo study in mice, an isomeric mixture of Quercetin-3-O-rutinoside and Quercetin-3-O-robinobioside, isolated from Millettia aboensis, was found to possess immune-enhancing properties. nih.gov The compound mixture stimulated an increase in both humoral and cellular immune responses, including the upregulation of specific CD4+ T-lymphocytes. nih.gov
An in vitro study investigating the anti-inflammatory potential of compounds from Artemisia capillaris found that Quercetin 3-O-robinobioside demonstrated moderate inhibitory effects on nitric oxide (NO) production in LPS-activated cells. researchgate.net However, the study also noted that the compound exhibited cytotoxicity at high concentrations. researchgate.net
Furthermore, Quercetin 3-O-robinobioside has been identified as a constituent in plant extracts that have shown hepatoprotective, anti-inflammatory, and anti-ulcer activities in animal models. mdpi.com For example, a methanol (B129727) extract of Caesalpinia gilliesii leaves, containing Quercetin 3-O-robinobioside among other flavonoids, significantly reduced liver damage in rats. mdpi.com It is important to note that these effects are attributed to the entire extract, and the specific contribution of Quercetin 3-O-robinobioside has not been isolated in these in vivo contexts.
Synergistic and Combinatorial Research Involving Quercetin 3 O Robinobioside
Synergistic Effects with Other Phytochemicals (e.g., Phenolic Acids, Other Flavonoids)
There is a notable lack of specific research on the synergistic effects of Quercetin (B1663063) 3-O-robinobioside with other phytochemicals. However, extensive studies on its parent compound, quercetin, have demonstrated significant synergistic antioxidant activities when combined with other phenolic compounds.
Research has shown that combinations of quercetin with other flavonoids and phenolic acids can lead to enhanced antioxidant effects. For instance, a study investigating the antioxidant effects of various flavonoid and phenolic compound combinations found that the mixture of quercetin, gallic acid, and caffeic acid exhibited a strong synergistic effect. Similarly, a combination of quercetin, gallic acid, and rutin (B1680289) also showed significant synergistic antioxidant activity. These findings suggest that the combined use of these compounds could be more effective in combating oxidative stress than their individual applications.
A study on the taste profile of green tea also indirectly pointed to synergistic interactions. It was observed that quercetin-3-O-rutinoside, a compound structurally similar to Quercetin 3-O-robinobioside, interacted synergistically with phenolic acids to enhance the bitterness and astringency of green tea infusion. This suggests a chemical interaction between these compounds that could potentially translate to synergistic biological effects.
Table 1: Synergistic Antioxidant Effects of Quercetin with Other Phytochemicals
| Phytochemical Combination | Observed Effect | Potential Implication |
|---|---|---|
| Quercetin, Gallic Acid, Caffeic Acid | Significant synergistic antioxidant activity | Enhanced protection against oxidative stress |
| Quercetin, Gallic Acid, Rutin | Notable synergistic antioxidant effect | Improved radical scavenging capacity |
| Quercetin-3-O-rutinoside and Phenolic Acids | Synergistic enhancement of taste properties | Potential for synergistic biological activities |
Combination Therapies with Conventional Pharmaceutical Agents
Synergy with Doxorubicin: Several studies have reported the synergistic effects of quercetin and doxorubicin in various cancer cell lines. Quercetin has been shown to increase the intracellular accumulation of doxorubicin in breast cancer cells by down-regulating the expression of efflux transporters. This leads to an enhanced anti-tumor effect. In some cases, the combination of quercetin and doxorubicin has been shown to be synergistic in reducing cancer cell viability.
Synergy with Cisplatin: The combination of quercetin and cisplatin has also been shown to have synergistic effects against various cancer cells, including nasopharyngeal carcinoma and cervical cancer cells. Studies have indicated that quercetin can enhance the cytotoxic effects of cisplatin, potentially allowing for a reduction in the required dosage of the chemotherapeutic drug and thereby minimizing its associated toxicity.
Synergy with Docetaxel: In prostate cancer cells, quercetin has been found to sensitize the cells to lower doses of docetaxel, leading to additive and synergistic effects for more efficient cancer cell killing.
Table 2: Combination Therapies of Quercetin with Conventional Drugs
| Conventional Drug | Cancer Type | Observed Synergistic Effect |
|---|---|---|
| Doxorubicin | Breast Cancer | Increased intracellular drug accumulation, enhanced anti-tumor effect. |
| Cisplatin | Nasopharyngeal and Cervical Cancer | Enhanced cytotoxic effects, potential for dose reduction. |
| Docetaxel | Prostate Cancer | Sensitization of cancer cells to lower drug doses, additive and synergistic cell killing. |
Elucidation of Mechanisms Underlying Synergistic Interactions (e.g., Multi-target Modulation, Enhanced Bioavailability)
While the precise mechanisms of synergy for Quercetin 3-O-robinobioside are yet to be elucidated, research on quercetin and other flavonoids points to several key mechanisms that likely contribute to their synergistic potential.
Multi-target Modulation: Quercetin is known to interact with multiple cellular targets involved in cancer progression, including signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. By modulating these pathways, quercetin can create a cellular environment that is more susceptible to the cytotoxic effects of conventional chemotherapeutic agents.
Enhanced Bioavailability through ABC Transporter Modulation: A significant mechanism underlying the synergistic effects of quercetin is its ability to inhibit ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP). These transporters are often overexpressed in cancer cells and are responsible for pumping chemotherapeutic drugs out of the cells, leading to multidrug resistance. By inhibiting these transporters, quercetin can increase the intracellular concentration of co-administered drugs, thereby enhancing their efficacy. While this has been extensively studied for quercetin, it is plausible that Quercetin 3-O-robinobioside could have similar, or even modified, effects on these transporters. One study noted that quercetin, the aglycone of Quercetin 3-O-robinobioside, has modulatory effects on P-glycoprotein.
The glycosylation of quercetin, as seen in Quercetin 3-O-robinobioside, can influence its bioavailability. The sugar moiety can affect the molecule's solubility, stability, and absorption in the gastrointestinal tract. While glycosylation can in some cases improve bioavailability, the specific impact of the robinobiose sugar on the absorption and metabolic fate of quercetin is an area that requires further investigation. Understanding the bioavailability of Quercetin 3-O-robinobioside is crucial for predicting its potential for synergistic interactions in vivo.
Preclinical Toxicology and Safety Assessment of Quercetin Derivatives
In Vitro Cytotoxicity and Cell Viability Studies
The cytotoxic potential of Quercetin (B1663063) 3-O-robinobioside has been evaluated across various cell lines, with outcomes appearing to be concentration-dependent.
In a study involving RAW264.7 macrophage cells, Quercetin 3-O-robinobioside (Q3R) demonstrated cytotoxic effects at high concentrations (25, 50, 100, 200 µM). researchgate.net Conversely, at lower concentrations of 1.56, 3.12, 6.25, and 12.5 µM, it did not exhibit cytotoxic effects on these cells. researchgate.net This suggests a dose-dependent relationship for its impact on cell viability.
Research on its anticancer potential has shown that Quercetin 3-O-robinobioside exhibits inhibitory activities against human leukemia K562 cells. chemfaces.comtargetmol.comchemfaces.com Another study investigating the effects of an extract from Rosa laevigata Michx. fruits (RLM-F), which contains a relatively high amount of Quercetin 3-O-robinobioside, reported low cytotoxicity in HaCaT human keratinocyte cells at a concentration of 0.2 mg/mL. mdpi.com
However, in other contexts, the compound has been found to be inactive. For instance, when tested against Leishmania amazonensis promastigotes and human lung fibroblast cells, isolated Quercetin 3-O-robinobioside showed no significant activity. scielo.br
Table 1: Summary of In Vitro Cytotoxicity Findings for Quercetin 3-O-robinobioside
| Cell Line | Concentration | Observed Effect | Citation |
| RAW264.7 Macrophages | 25, 50, 100, 200 µM | Cytotoxic | researchgate.net |
| RAW264.7 Macrophages | 1.56, 3.12, 6.25, 12.5 µM | No cytotoxic effects | researchgate.net |
| Leukemia K562 Cells | Not specified | Inhibitory activity | chemfaces.comtargetmol.comchemfaces.com |
| HaCaT Keratinocytes | 0.2 mg/mL (as part of RLM-F extract) | Low cytotoxicity | mdpi.com |
| Leishmania amazonensis | Not specified | Inactive | scielo.br |
| Human Lung Fibroblasts | Not specified | Inactive | scielo.br |
In Vivo Acute Toxicity Studies and Prediction Models (e.g., LD50)
Direct in vivo acute toxicity data for purified Quercetin 3-O-robinobioside is limited in the available literature. Most assessments are derived from studies on extracts containing this compound or on structurally similar molecules.
One study on an ethanol (B145695) extract of dried red jujube fruit, which contains Quercetin 3-O-robinobioside, determined an LD50 value of 707.95 mg/kg. researchgate.net It is important to note that this value reflects the toxicity of the entire extract and not the isolated compound. Similarly, an acute toxicity evaluation of an extract from Coutoubea spicata, which contains a derivative (clovin, or quercetin 3-O-robinobioside, 7-O-rhamnoside), was classified as safe (Category 5, >2000 mg/kg) in rats, with no morbidity or mortality observed up to a dose of 2000 mg/kg over 14 days. ms-editions.cl
A study on a closely related compound, isorhamnetin-3-O-robinobioside, found that after administering a high dose of 5000 mg/kg orally to mice, no mortality or signs of toxicity were observed within 48 hours. rjpbcs.com While not the exact compound, this provides some indication of the low acute toxicity profile of related flavonoid robinobiosides.
Table 2: Acute Toxicity Data for Extracts and Compounds Related to Quercetin 3-O-robinobioside
| Substance | Test Subject | LD50 / Toxicity Classification | Citation |
| Dried Red Jujube Fruit Ethanol Extract | Not specified | 707.95 mg/kg | researchgate.net |
| Coutoubea spicata Extract | Female Rats | Safe (Category 5, >2000 mg/kg) | ms-editions.cl |
| Isorhamnetin-3-O-robinobioside | Mice | No toxic effect at 5000 mg/kg | rjpbcs.com |
Considerations for Potential Adverse Effects and Drug Interactions
The potential for adverse effects and drug interactions with Quercetin 3-O-robinobioside is primarily linked to its influence on drug-metabolizing enzymes, a characteristic shared with its aglycone, quercetin.
A significant consideration is the inhibition of cytochrome P450 (CYP) enzymes. A green rooibos tea extract (GRT), noted for containing Quercetin-3-O-robinobioside as a key compound, demonstrated potent inhibition of CYP3A4 activity. mdpi.com The aglycone, quercetin, is a known inhibitor of both CYP3A4 and CYP2C9, which are crucial for the metabolism of approximately 15-20% of drugs undergoing phase I metabolism. mdpi.com This inhibitory action could interfere with the metabolism and alter the effects of numerous common medications. mdpi.com Consequently, co-administration with drugs that have a narrow therapeutic index, such as digoxin, may need to be restricted. nih.gov
The bioavailability of quercetin glycosides is a key factor in their systemic effects. Most dietary quercetin is metabolized by the first-pass effect in the intestine and liver, which could potentially reduce systemic toxicity. nih.gov
At very high, supraphysiological concentrations, quercetin has been noted in some in vitro studies to be potentially neurotoxic. examine.com However, this effect may be mitigated in vivo by metabolic processes. examine.com
Emerging Research and Future Directions for Quercetin 3 O Robinobioside
Development of Novel Formulations and Delivery Systems for Enhanced Efficacy
A significant hurdle in the therapeutic application of many flavonoids, including quercetin (B1663063) and its glycosides, is their low oral bioavailability, often due to poor water solubility and extensive metabolism. nih.govresearchgate.netmdpi.com Research is increasingly focused on developing novel delivery systems to overcome these limitations. While studies specifically on Quercetin 3-O-robinobioside are nascent, the strategies being developed for quercetin are highly relevant and represent a clear future direction.
These advanced formulations aim to improve solubility, protect the compound from degradation in the gastrointestinal tract, and facilitate its transport across cellular membranes. researchgate.net Technologies such as microparticle delivery systems, solid dispersions, encapsulation, phospholipid complexes, and hydrogels have shown promise for improving the bioavailability of quercetin. nih.govresearchgate.net
Nano-based delivery systems are at the forefront of this research. Strategies include:
Nanosuspensions: These systems, which use stabilizers like D-alpha tocopherol acid polyethylene (B3416737) glycol succinate (B1194679) (TPGS) or Soybean Lecithin (SPC), can significantly increase the concentration of free quercetin in plasma. nih.govresearchgate.net
Nanoemulsions: Oil-in-water nanoemulsions can enhance the intestinal membrane permeability and oral bioavailability of quercetin. mdpi.commdpi.com A self-nanoemulsifying drug delivery system (SNEDDS) for quercetin has been shown to double its concentration in plasma compared to a free quercetin suspension. researchgate.net
Liposomes and Solid Lipid Nanoparticles: These lipid-based carriers can encapsulate quercetin, improving its stability and facilitating cellular uptake. nih.gov
The addition of metabolic inhibitors, such as piperine, to these nanosystems is another promising approach to further boost bioavailability by inhibiting enzymes that would otherwise break down the compound. nih.govresearchgate.net Glycosylation itself, as seen in Quercetin 3-O-robinobioside, can also be a natural modification that enhances solubility and stability, thereby improving absorption compared to the aglycone form. researchgate.net
| Delivery System Type | Key Components | Observed Bioavailability Enhancement (for Quercetin) | Reference |
|---|---|---|---|
| Nanosuspension with Metabolic Inhibitor (SPC-Pip-Que-NSps) | Soybean Lecithin (SPC), Piperine (Pip) | Absolute bioavailability of 23.58% compared to 3.61% for quercetin suspension. | nih.govresearchgate.net |
| Self-Nanoemulsifying Drug Delivery System (Q-SNEDDS) | Castor oil, Tween® 80, Cremophor® RH 40, PEG 400 | ~2-fold increase in plasma concentration compared to quercetin suspension. | researchgate.net |
| γ-cyclodextrin Inclusion Complex | Quercetin-3-O-glucoside, γ-cyclodextrin | 10.8-fold increase in bioavailability compared to quercetin aglycone. | researchgate.netnih.gov |
| Lecithin Phytosome | Quercetin, Lecithin | 20.1-fold increase in bioavailability compared to quercetin aglycone. | researchgate.netnih.gov |
Exploration of New Biological Targets and Intracellular Signaling Pathways
Research into the biological activities of quercetin glycosides is revealing a complex interplay with various cellular signaling pathways. While Quercetin 3-O-robinobioside itself has been shown to exhibit in-vitro inhibitory activities against leukemia K562 cells, much of the detailed mechanistic work has been performed on quercetin and closely related glycosides. targetmol.com This body of research provides a roadmap for future investigations into Quercetin 3-O-robinobioside.
Quercetin is known to modulate numerous pathways critical in disease progression, including:
Apoptosis and Cell Cycle Regulation: It can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of proteins like Bax and Bcl-2, and by activating caspases. mdpi.commdpi.commdpi.com It also interacts with proteins involved in cell cycle regulation, such as p53 and cyclins, leading to cell cycle arrest. mdpi.com
Inflammatory Pathways: Quercetin can inhibit inflammatory pathways like the JAK-STAT signaling pathway, which is often activated in inflammatory disorders. mdpi.com
Kinase Signaling: It has been shown to target kinases such as Raf and MEK, which are crucial in cancer cell signaling. mdpi.com The PI3K/Akt signaling pathway is another key target, and its modulation by quercetin metabolites can influence neural stem cell proliferation and migration. nih.gov
A study on a related compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, found that it promotes melanogenesis by upregulating the phosphorylation of p38 and JNK (members of the MAPK family) and activating the Akt/GSK3β/β-catenin signaling pathway. mdpi.com This highlights how the specific sugar moiety can influence the biological activity and the specific pathways targeted. Future research will likely focus on elucidating the unique interactions of the robinobiose sugar in Quercetin 3-O-robinobioside with cellular targets to uncover novel therapeutic applications.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Research
The advancement of "omics" technologies is revolutionizing the study of natural compounds like Quercetin 3-O-robinobioside. These high-throughput techniques allow for a comprehensive, system-wide view of the molecular changes induced by a compound in a biological system. nih.gov
Proteomics: This technology analyzes the entire set of proteins in a cell or tissue. Quantitative proteomics has been used to identify alterations in protein expression in K562 leukemia cells treated with quercetin. mdpi.com This approach can reveal the specific proteins and pathways that are dysregulated by the compound, providing a deeper understanding of its mechanism of action and identifying potential biomarkers of its activity. mdpi.com
Metabolomics: This field involves the study of metabolites within a biological system. Metabolomics can be used to trace the metabolic fate of Quercetin 3-O-robinobioside after administration, identifying its various metabolites and how they interact with cellular pathways. creative-proteomics.com It can also reveal broader changes in the cellular metabolome, offering insights into the compound's effects on cellular energy, lipid metabolism, and other vital processes. nih.govcreative-proteomics.com
Multiomics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are particularly powerful. Such analyses have been used to understand flavonoid differences between plant varieties and can be applied to understand the bioactivity of specific flavonoids like Quercetin 3-O-robinobioside. nih.gov These technologies will be instrumental in building a complete picture of the compound's biological effects, from its direct targets to its systemic impact.
Advanced Computational Modeling and Artificial Intelligence in Drug Discovery
In silico methods, including computational modeling and artificial intelligence (AI), are becoming indispensable tools in the early stages of drug discovery for natural products. uomustansiriyah.edu.iq These approaches can predict the biological activities of compounds like Quercetin 3-O-robinobioside, identify potential molecular targets, and assess their drug-like properties, saving significant time and resources.
Key computational techniques include:
Molecular Docking: This method predicts how a ligand (e.g., Quercetin 3-O-robinobioside) binds to the active site of a target protein. uomustansiriyah.edu.iq Docking studies have been used to investigate the binding of quercetin and its derivatives to various cancer-related proteins, such as NUDT5, and viral proteins. nih.govmdpi.comscilit.com This can help prioritize the most promising targets for further experimental validation.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability of the protein-ligand complex over time, revealing the dynamic interactions that govern binding affinity. mdpi.com
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. scilit.com This helps in the early identification of molecules with favorable pharmacokinetic properties.
These in silico studies have successfully identified promising quercetin analogs as potential drug candidates for conditions like breast cancer. mdpi.comscilit.com As computational power and algorithms improve, these methods will play an increasingly crucial role in exploring the vast chemical space of natural products and in designing novel derivatives of Quercetin 3-O-robinobioside with enhanced therapeutic properties.
| Computational Method | Application | Example Finding | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding affinity to therapeutic targets. | Identified quercetin derivatives with high binding affinity to SARS-CoV-2 proteins. | nih.gov |
| Molecular Docking & MM/GBSA | Screening for inhibitors of NUDT5, a breast cancer target. | Identified quercetin analogs L1 and L28 as promising anti-breast cancer candidates. | mdpi.comscilit.com |
| ADMET Prediction | Assessing drug-likeness and pharmacokinetic profiles. | Enabled selection of quercetin analogs with favorable ADMET profiles compared to quercetin. | scilit.com |
| Molecular Dynamics (MD) Simulation | Evaluating the stability and interactions of protein-ligand complexes. | Analyzed the nature of interactions between quercetin and the PTPN22 enzyme over time. | mdpi.com |
Potential for Clinical Translation and Future Human Studies
The ultimate goal of research into compounds like Quercetin 3-O-robinobioside is their translation into clinical applications that benefit human health. While preclinical data for quercetin and its glycosides are promising, the journey to clinical use requires rigorous validation in human studies. researchgate.net
Currently, there is a lack of clinical trials specifically investigating Quercetin 3-O-robinobioside. Future research must bridge this gap. The development of the enhanced bioavailability formulations discussed in section 10.1 is a critical first step, as delivering an effective dose of the compound is essential for clinical efficacy. nih.govresearchgate.net
Future human studies should be designed to:
Establish Safety and Pharmacokinetics: The first phase of clinical trials will need to determine the safety profile and how Quercetin 3-O-robinobioside is absorbed, metabolized, and excreted in humans.
Investigate Interindividual Variation: Human bioavailability of quercetin is known to vary significantly between individuals, potentially due to genetic factors and differences in gut microbiota. researchgate.net Understanding this variation will be key to personalizing treatment.
Evaluate Efficacy: Well-designed, placebo-controlled clinical trials are needed to confirm the therapeutic effects suggested by preclinical research in specific disease contexts.
The extensive body of research on quercetin provides a strong foundation for the clinical investigation of its glycosides. As optimized delivery systems become available and a deeper mechanistic understanding is achieved through advanced research technologies, the potential for Quercetin 3-O-robinobioside to be translated into a clinically useful agent will become clearer.
Q & A
Q. What are the standard methodologies for isolating Quercetin 3-O-robinobioside from plant sources?
Isolation typically involves sequential chromatographic techniques. For example:
- Step 1 : Crude extraction using ethanol or methanol.
- Step 2 : Fractionation via silica gel column chromatography (e.g., HPD 100 or Sephadex LH-20) to separate polar compounds.
- Step 3 : Final purification using preparative high-performance liquid chromatography (PHPLC) .
- Key validation : Structural confirmation via spectroscopic methods (NMR, UV-Vis) and comparison with reference standards .
Q. How is the structural identity of Quercetin 3-O-robinobioside confirmed in novel plant extracts?
Structural elucidation requires:
- NMR analysis : ¹H-NMR and ¹³C-NMR to identify the aglycone (quercetin) and disaccharide (robinobiose) moieties. For instance, the robinobiosyl group is distinguished by specific glycosidic linkage patterns (e.g., rhamnose-(1→6)-galactose) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 610.521 for C₂₇H₃₀O₁₆) and fragmentation patterns .
Q. What are the primary biological activities associated with Quercetin 3-O-robinobioside in preliminary studies?
- Antioxidant activity : Evaluated via DPPH or ABTS radical scavenging assays, often showing higher efficacy than aglycone quercetin due to glycosylation enhancing solubility .
- Antiproliferative effects : Demonstrated in leukemia K562 cell lines using MTT assays (IC₅₀ values reported in the 10–50 μM range) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Quercetin 3-O-robinobioside?
- Comparative analysis : Cross-validate results using standardized assays (e.g., identical cell lines, solvent controls). For example, discrepancies in α-glucosidase inhibition may arise from variations in assay conditions (pH, incubation time) .
- Metabolomics integration : Use LC-MS/MS to quantify metabolite stability and degradation products in different experimental setups .
Q. What advanced experimental models are suitable for studying the antiangiogenic potential of Quercetin 3-O-robinobioside?
- In vitro models : Endothelial cell tube formation assays (e.g., HUVEC cells) to assess inhibition of vascularization.
- In vivo models : Zebrafish embryo assays or chick chorioallantoic membrane (CAM) models to evaluate dose-dependent effects .
- Mechanistic studies : RNA-seq or Western blotting to probe VEGF or MMP-9 signaling pathways .
Q. What strategies are effective for synthesizing or modifying Quercetin 3-O-robinobioside derivatives to enhance bioavailability?
- Enzymatic glycosylation : Use glycosyltransferases to introduce alternative sugar moieties (e.g., glucose vs. rhamnose) and improve pharmacokinetic profiles.
- Nanoencapsulation : Develop liposomal or polymeric nanoparticles to increase intestinal absorption, validated via in vitro Caco-2 cell permeability assays .
Q. How can researchers address challenges in distinguishing Quercetin 3-O-robinobioside from structurally similar flavonoids (e.g., rutin or kaempferol derivatives)?
- Chromatographic separation : Optimize HPLC conditions (e.g., C18 columns with gradient elution of acetonitrile/water + 0.1% formic acid) to resolve retention time differences .
- Tandem MS/MS : Monitor diagnostic ions (e.g., m/z 300 for quercetin aglycone vs. m/z 285 for kaempferol) .
Methodological Considerations
Q. What quality control measures are critical for ensuring batch-to-batch consistency in Quercetin 3-O-robinobioside isolation?
Q. How can metabolomics approaches elucidate the biosynthetic pathway of Quercetin 3-O-robinobioside in plant systems?
- Isotopic labeling : Track ¹³C-labeled precursors in plant tissue cultures to map glycosylation steps.
- Gene silencing : Use CRISPR/Cas9 to knock down UDP-glycosyltransferases and identify enzymes responsible for robinobioside formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
